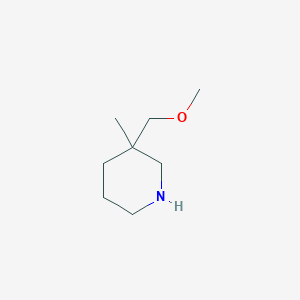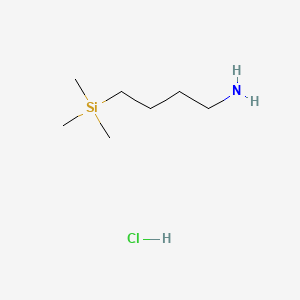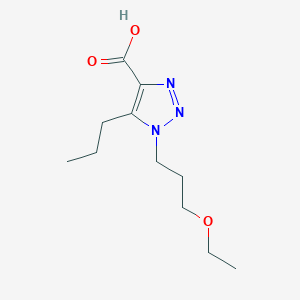
1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of ethoxypropyl and propyl groups attached to the triazole ring, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Propyl Group: The propyl group can be added via a substitution reaction, where a suitable leaving group on the triazole ring is replaced by a propyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triazole ring into a more saturated form, such as a dihydrotriazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(3-Ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid: This compound has a similar ethoxypropyl group but differs in the core structure, leading to different biological activities.
1-(3-Ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid: This compound features a pyrrolidine ring instead of a triazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H19N3O3 |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
1-(3-ethoxypropyl)-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c1-3-6-9-10(11(15)16)12-13-14(9)7-5-8-17-4-2/h3-8H2,1-2H3,(H,15,16) |
Clé InChI |
SNEPNSKQLRDYHB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=NN1CCCOCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B13566321.png)
![4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13566322.png)
![2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13566333.png)
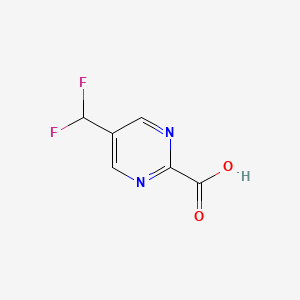
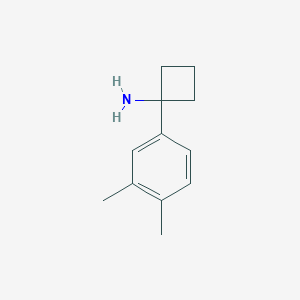
![4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one](/img/structure/B13566344.png)
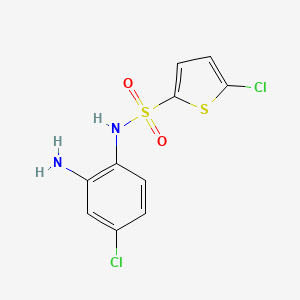
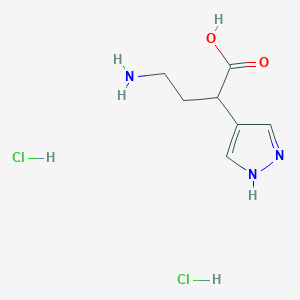

![2-Methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride](/img/structure/B13566364.png)
![1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
![Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate](/img/structure/B13566369.png)
